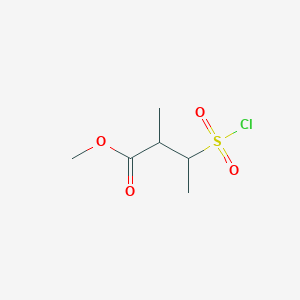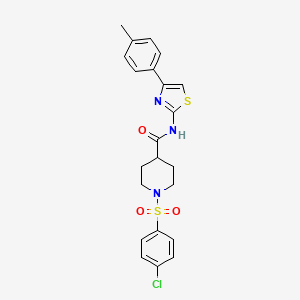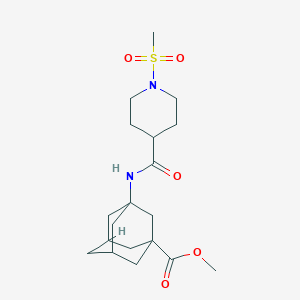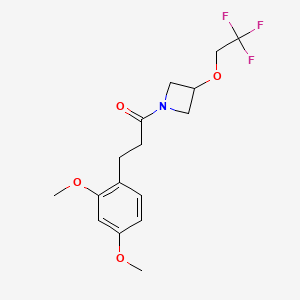
3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H20F3NO4 and its molecular weight is 347.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives have been explored for their potential in antimicrobial and antitubercular therapies. For instance, novel trihydroxy benzamido azetidin-2-one derivatives synthesized from galloyl hydrazide and chloroacetyl chloride showed significant in vitro antibacterial, antifungal, and antitubercular activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to standard drugs like isoniazid (Ilango & Arunkumar, 2011).
Antimitotic Compounds
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has contributed to the development of antimitotic compounds. These compounds, with various substituents, have been studied for their potential in disrupting cellular processes, which is a valuable trait in cancer treatment (Twamley, O’Boyle, & Meegan, 2020).
Synthetic Methodologies
Azetidin-2-ones have also been utilized as key intermediates in synthetic chemistry. For instance, cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones served as starting products for synthesizing bicyclic β-lactams and further converting into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a novel pathway in drug design and synthesis (Mollet, D’hooghe, & Kimpe, 2012).
Antioxidant and Anti-inflammatory Properties
Some azetidin-2-one derivatives have demonstrated significant antioxidant and anti-inflammatory activities, contributing to their potential therapeutic applications beyond antimicrobial and antitubercular effects. This includes novel pyrazole chalcones with promising free radical scavenging and antimicrobial activities (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Catalytic Asymmetric Addition
Azetidin-2-ones have been used in the development of catalysts for asymmetric additions, enhancing the synthetic toolkit for producing chiral molecules. For example, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-22-12-5-3-11(14(7-12)23-2)4-6-15(21)20-8-13(9-20)24-10-16(17,18)19/h3,5,7,13H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBVWNVZCXDOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
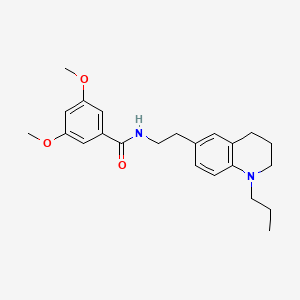
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
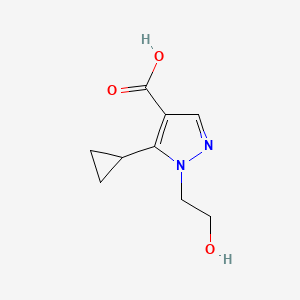
![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)
![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
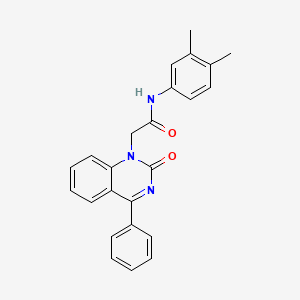
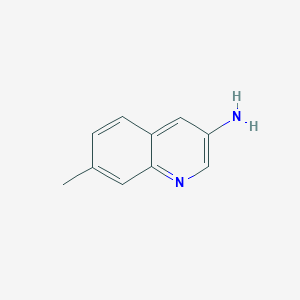
![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
